Negletein

Description

This compound has been reported in Desmos chinensis, Elsholtzia ciliata, and other organisms with data available.

structure in first source

Properties

IUPAC Name |

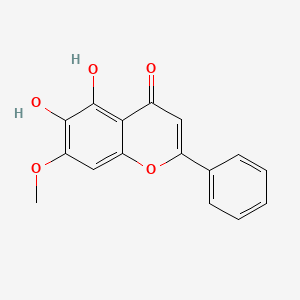

5,6-dihydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-13-8-12-14(16(19)15(13)18)10(17)7-11(21-12)9-5-3-2-4-6-9/h2-8,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHLHHDJRXJGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183736 | |

| Record name | Negletein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29550-13-8 | |

| Record name | Negletein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029550138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Negletein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dihydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of Negletein in cancer cells?

For Researchers, Scientists, and Drug Development Professionals

Disseminated: November 7, 2025

Abstract

Negletein, a flavone compound, and its derivatives have emerged as promising candidates in oncology research. This document provides a technical overview of the mechanism of action of this compound derivatives in cancer cells, with a primary focus on the derivative FZU-02,006 . Research indicates that FZU-02,006 exhibits significant antiproliferative effects against acute myeloid leukemia (AML) cells, specifically the HL-60 cell line. The core mechanism involves the induction of apoptosis through the modulation of critical cell survival signaling pathways. This guide synthesizes the available data on its mechanism, presents representative quantitative findings from analogous compounds, details relevant experimental protocols, and provides visual diagrams of the implicated signaling pathways and workflows.

Please Note: The primary research on the this compound derivative FZU-02,006 has been published; however, the full-text study containing specific quantitative data and detailed protocols is not publicly accessible. Therefore, this guide utilizes data from studies on structurally similar flavonoids (e.g., Apigenin, Luteolin, Quercetin) acting on the same HL-60 cell line to provide representative quantitative insights and experimental context. This approach is intended to offer a robust technical framework for understanding this compound's mechanism of action.

Core Mechanism of Action

The primary anticancer activity of the this compound derivative FZU-02,006 in HL-60 cancer cells is the induction of programmed cell death, or apoptosis. This is achieved by targeting and down-regulating key proteins in the PI3K/Akt signaling pathway, a crucial cascade for cell survival and proliferation.

Specifically, FZU-02,006 has been shown to inhibit the activity of Proto-Oncogene Protein c-Akt (also known as Protein Kinase B). Akt is a central node in signaling pathways that promote cell survival by phosphorylating and inactivating pro-apoptotic proteins.

The inhibition of Akt by FZU-02,006 leads to downstream effects on the Bcl-2 family of proteins, which are critical regulators of apoptosis. The compound causes a down-regulation of the anti-apoptotic protein Bcl-2 . The reduced levels of Bcl-2 disrupt the mitochondrial membrane's integrity, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.

Signaling Pathway

The mechanism of action of the this compound derivative FZU-02,006 involves the inhibition of a key cell survival pathway, leading to apoptosis. The diagram below illustrates this signaling cascade.

Quantitative Data

While specific quantitative data for FZU-02,006 is not publicly available, the following tables summarize representative data for other flavonoids with similar mechanisms of action in the HL-60 human promyelocytic leukemia cell line.

Table 1: Antiproliferative Activity of Flavonoids on HL-60 Cells

This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.

| Compound | IC50 (µM) | Treatment Duration (hours) | Assay Type | Reference |

| Quercetin | ~7.7 | 96 | MTT | [1] |

| Apigenin | ~30 | 24 | MTT | [2] |

| Luteolin | >3,6-dihydroxyflavone | Not Specified | MTT | [3] |

Table 2: Induction of Apoptosis in HL-60 Cells by Flavonoids

This table shows the percentage of apoptotic cells after treatment with flavonoids, as determined by Annexin V/Propidium Iodide staining followed by flow cytometry.

| Compound (Concentration) | Apoptotic Cells (%) | Treatment Duration (hours) | Reference |

| Apigenin (50 µM) | 31.9 ± 4.1 | 24 | [2] |

| Apigenin (100 µM) | 48.13 ± 2.6 | 24 | [2] |

| Quercetin | Dose-dependent increase | 48 | [4] |

Table 3: Effect of Flavonoids on Protein Expression in HL-60 Cells

This table summarizes the observed changes in the expression levels of key signaling proteins following flavonoid treatment, typically measured by Western blot analysis.

| Compound | Target Protein | Observed Effect | Reference |

| Quercetin | p-Akt | Decreased expression | [4] |

| Quercetin | Bcl-2 | Decreased expression | [4] |

| Quercetin | Bax | Increased expression | [4] |

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to elucidate the mechanism of action of flavonoid compounds like this compound in cancer cells.

Cell Culture

References

- 1. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Effects of flavonoids with different structures on proliferation of leukemia cell line HL-60] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quercetin-induced apoptosis of HL-60 cells by reducing PI3K/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Role of Negletein in Enhancing Nerve Growth Factor Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nerve Growth Factor (NGF) is a critical neurotrophin for the survival, differentiation, and maintenance of neurons. However, its therapeutic application is often hampered by poor bioavailability and the complex nature of its signaling through two distinct receptors: the high-affinity TrkA receptor, which primarily mediates pro-survival and growth signals, and the low-affinity p75NTR receptor, which can initiate apoptotic pathways. Enhancing the pro-survival signaling of NGF through the TrkA pathway is a key therapeutic goal. This document details the mechanism and experimental evidence for Negletein, a flavonoid, as a potent enhancer of NGF-induced neuritogenesis. In preclinical studies, this compound has been shown to significantly amplify the effects of low concentrations of NGF, promoting neurite outgrowth and neuronal survival through the TrkA-dependent activation of the ERK and Akt signaling cascades. This guide provides a technical overview of its mechanism, quantitative effects, and the experimental protocols used to validate its function.

Introduction to NGF Signaling

Nerve Growth Factor (NGF) exerts its influence on neuronal cells by binding to two types of cell surface receptors: the Tropomyosin receptor kinase A (TrkA) and the p75 neurotrophin receptor (p75NTR).[1][2]

-

TrkA Receptor: As a receptor tyrosine kinase, TrkA is the primary mediator of NGF's neurotrophic effects, including neuronal survival, differentiation, and neurite outgrowth.[3] Upon NGF binding, TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.[4][5]

-

p75NTR Receptor: This receptor can modulate TrkA signaling, for instance by increasing its affinity for NGF.[6][7][8] However, depending on the cellular context and co-receptors, p75NTR can also trigger signaling pathways that lead to apoptosis, acting as a "death receptor".[1][9][10]

The dual nature of NGF signaling presents a therapeutic challenge. Strategies that can selectively enhance the pro-survival TrkA pathway while potentially avoiding or overriding the pro-apoptotic p75NTR pathway are of significant interest for treating neurodegenerative diseases and nerve injury.[11]

This compound: A Bioactive Flavonoid Enhancer of NGF Signaling

This compound is a flavonoid compound that has been identified as a neuroprotectant.[12][13] Research indicates that while this compound alone does not initiate neurite outgrowth, it acts synergistically with NGF to potentiate its neurotrophic effects.[12] This enhancement occurs even at low, otherwise suboptimal, concentrations of NGF, suggesting a role for this compound in sensitizing neurons to NGF's pro-growth signals.

Mechanism of Action: Potentiation of TrkA-Dependent Pathways

The primary mechanism by which this compound enhances NGF signaling is through the potentiation of the TrkA receptor's downstream pathways. The effect is strictly NGF-dependent and is completely blocked by Trk inhibitors such as K252a, confirming that this compound's action is mediated through TrkA and not an independent pathway.[12][13]

Upon co-treatment of PC12 cells with this compound and NGF, a significant increase in the phosphorylation and activation of key signaling proteins is observed.[12][13]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. This compound enhances NGF-induced phosphorylation of Akt.

-

MAPK/ERK Pathway: This cascade is centrally involved in cell differentiation and neurite outgrowth. This compound enhances NGF-induced phosphorylation of ERK.

-

CREB Activation: Both the Akt and ERK pathways converge on the activation of transcription factors like cAMP response element-binding protein (CREB). This compound co-treatment leads to enhanced CREB phosphorylation.[12][13]

-

Upregulation of Growth-Associated Proteins: Activated CREB promotes the transcription of genes essential for neuronal growth. Accordingly, levels of Growth Associated Protein-43 (GAP-43) are upregulated following co-treatment with this compound and NGF.[12][13]

References

- 1. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction between the transmembrane domains of neurotrophin receptors p75 and TrkA mediates their reciprocal activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Tale of Two TrkA Inhibitor Trials: Same Target, Divergent Results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disruption of NGF binding to the low affinity neurotrophin receptor p75LNTR reduces NGF binding to TrkA on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Small, Nonpeptide p75NTR Ligands Induce Survival Signaling and Inhibit proNGF-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The new wave of p75 neurotrophin receptor targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound as a neuroprotectant enhances the action of nerve growth factor and induces neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comparative Analysis of the Biological Activities of Negletein and Baicalein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of two structurally related flavonoids, Negletein and Baicalein. While Baicalein, a major bioactive compound from the root of Scutellaria baicalensis, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, this compound remains a less-explored molecule. This document consolidates the current scientific knowledge on both compounds, presenting available quantitative data, detailed experimental methodologies for key biological assays, and visualizations of the signaling pathways they modulate. The aim is to offer a valuable resource for researchers in pharmacology and drug discovery, highlighting the therapeutic potential of these natural products and identifying areas for future investigation.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of pharmacological effects. Among them, Baicalein (5,6,7-trihydroxyflavone) has emerged as a promising therapeutic agent due to its potent biological activities.[1] this compound (5,7-dihydroxy-6-methoxyflavone), a structurally similar flavonoid, has also demonstrated interesting biological properties, although it is less studied.[2] This guide provides an in-depth comparative analysis of the biological activities of this compound and Baicalein, focusing on their anti-inflammatory, antioxidant, and anticancer effects.

Chemical Structures

This compound and Baicalein share a common flavone backbone. The key structural difference is the presence of a methoxy group at the C-6 position of the A-ring in this compound, whereas Baicalein possesses a hydroxyl group at the same position. This seemingly minor structural variation can significantly influence their physicochemical properties and biological activities.

Comparative Biological Activities

While direct comparative studies between this compound and Baicalein are limited, this section summarizes the available data for each compound across key biological activities.

Anti-inflammatory Activity

Baicalein: Extensive research has established Baicalein as a potent anti-inflammatory agent.[3] It exerts its effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.[4] The underlying mechanisms involve the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5]

This compound: Information on the anti-inflammatory activity of this compound is less abundant. However, its structural similarity to other anti-inflammatory flavonoids suggests it may possess similar properties. Further research, including direct comparative studies with Baicalein, is necessary to fully elucidate its anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Baicalein | NO Production Inhibition | RAW 264.7 | ~25 µM | [4] |

| This compound | NO Production Inhibition | RAW 264.7 | Data not available |

Antioxidant Activity

Baicalein: Baicalein is a well-documented antioxidant.[6] Its ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative stress-induced cellular damage.[6]

This compound: The antioxidant potential of this compound has not been as extensively characterized as that of Baicalein. However, its flavonoid structure suggests it is likely to possess antioxidant properties.

Quantitative Data on Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| Baicalein | DPPH Radical Scavenging | 16.4 µg/mL | [6] |

| Baicalein | Fe2+ Chelating Activity | 17.0 µg/mL | [6] |

| This compound | DPPH Radical Scavenging | Data not available | |

| This compound | Fe2+ Chelating Activity | Data not available |

Anticancer Activity

Baicalein: Baicalein has demonstrated significant anticancer activity against a wide range of cancer cell lines.[1] Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[7][8]

This compound: Research on the anticancer effects of this compound is emerging. Studies have shown that derivatives of this compound exhibit potent antiproliferative effects against certain cancer cells, such as acute myeloid leukemia (HL-60).[2]

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Baicalein | Various cancer cell lines | MTT Assay | Varies (µM range) | [9][10] |

| This compound Derivative (Compound 8) | HL-60 | MTT Assay | 2.6 µM | [2] |

Signaling Pathways

Baicalein

Baicalein modulates a complex network of signaling pathways to exert its biological effects. Key pathways include:

-

NF-κB Signaling Pathway: Inhibition of NF-κB activation is a central mechanism for Baicalein's anti-inflammatory effects.[4]

-

MAPK Signaling Pathway: Baicalein influences the phosphorylation of key MAPK proteins (ERK, JNK, p38), thereby regulating cellular processes like inflammation and apoptosis.[5]

-

PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is often downregulated by Baicalein in cancer cells.[7]

-

Wnt/β-catenin Signaling Pathway: Baicalein has been shown to inhibit this pathway, which is often dysregulated in cancer.[5]

Caption: Signaling pathways modulated by Baicalein.

This compound

The signaling pathways modulated by this compound are less characterized. However, studies on its derivatives suggest involvement of:

-

Multi-signaling pathways in cancer: this compound derivatives have been shown to regulate multiple signaling pathways in acute myeloid leukemia cells, leading to apoptosis and inhibition of proliferation.[2] Further research is needed to identify the specific pathways involved.

Caption: Reported signaling modulation by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of flavonoids like this compound and Baicalein.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard

-

96-well culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or Baicalein for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.

-

Griess Reaction: Collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Caption: Workflow for Nitric Oxide Inhibition Assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[14][15]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound, Baicalein, and ascorbic acid in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Caption: Workflow for DPPH Radical Scavenging Assay.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or Baicalein and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Caption: Workflow for MTT Assay.

Discussion and Future Perspectives

The available evidence strongly supports the therapeutic potential of Baicalein as a multi-target agent for inflammatory diseases and cancer. Its mechanisms of action are well-documented, involving the modulation of critical cellular signaling pathways.

This compound, while less studied, shows promise, particularly in the realm of anticancer therapy. The finding that this compound derivatives can be potent anticancer agents warrants further investigation into the parent compound itself.[2] The structural similarity to Baicalein suggests that this compound may also possess significant anti-inflammatory and antioxidant activities, which need to be experimentally verified.

A critical gap in the current literature is the lack of direct comparative studies between this compound and Baicalein. Such studies are essential to understand the structure-activity relationship and to determine if the methoxy group in this compound offers any advantages over the hydroxyl group in Baicalein in terms of potency, selectivity, or pharmacokinetic properties.

Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head comparisons of this compound and Baicalein in a panel of anti-inflammatory, antioxidant, and anticancer assays.

-

Mechanism of Action Studies for this compound: Elucidating the specific signaling pathways modulated by this compound to understand its biological effects.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.

-

Pharmacokinetic Profiling: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and Baicalein to assess their drug-like properties.

Conclusion

This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound and Baicalein. Baicalein is a well-established bioactive flavonoid with potent anti-inflammatory, antioxidant, and anticancer properties. This compound remains a promising but understudied compound with demonstrated potential in cancer therapy. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community to stimulate further research into these fascinating natural products, ultimately paving the way for the development of novel therapeutic agents. The need for direct comparative studies is paramount to fully unlock the therapeutic potential of this compound and to understand its place relative to the well-characterized Baicalein.

References

- 1. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel this compound derivatives as potent anticancer agents for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Therapeutic Potential of Baicalin and Baicalein in Breast Cancer: A Systematic Review of Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. mdpi.com [mdpi.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. MTT assay protocol | Abcam [abcam.com]

The Quest for Negletein: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negletein, a flavonoid with promising therapeutic potential, has garnered increasing interest within the scientific community. However, its exceedingly low natural abundance presents a significant hurdle for research and development. This technical guide provides a comprehensive overview of the known natural sources of this compound and the methodologies for its isolation. Particular emphasis is placed on the more viable and scalable approach of biotransformation from its precursor, baicalin. This document aims to equip researchers with the necessary knowledge to obtain this rare flavonoid for further investigation into its pharmacological properties and potential therapeutic applications.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, where it exists in very low concentrations. This scarcity makes direct extraction from these natural sources challenging and often impractical for large-scale production. The primary botanical sources identified to date include:

-

Desmos chinensis Lour.: A plant belonging to the Annonaceae family, the leaves of which have been found to contain this compound.

-

Oroxylum indicum (L.) Kurz: Commonly known as the Indian trumpet flower, this plant from the Bignoniaceae family is another source of this compound.

-

Scutellaria baicalensis Georgi: Also known as Chinese skullcap, this plant is a well-known source of various flavonoids, including baicalin, the precursor to this compound. While this compound itself is present in trace amounts, the high abundance of baicalin makes this plant a critical resource for the biosynthetic production of this compound.

Due to the low yields from direct extraction, the scientific community has shifted its focus towards more efficient and scalable methods of production, namely biotransformation.

Isolation of this compound from Natural Sources: A Methodological Overview

The isolation of this compound from its natural botanical sources typically involves solvent extraction followed by chromatographic purification.

General Extraction Protocol

A general procedure for the extraction of flavonoids, including this compound, from plant material is as follows:

-

Drying and Grinding: The plant material (e.g., leaves of Desmos chinensis) is first dried to remove moisture and then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is then subjected to extraction with a suitable solvent. 95% ethanol is a commonly used solvent for the extraction of flavonoids[1]. Other solvents such as methanol may also be employed.

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, containing a complex mixture of phytochemicals, requires further purification to isolate this compound. A multi-step chromatographic approach is typically employed:

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. A gradient of solvents, often a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol), is used to elute different fractions.

-

Sephadex LH-20 Column Chromatography: Fractions identified as containing this compound are then further purified using Sephadex LH-20 column chromatography. This size-exclusion chromatography separates compounds based on their molecular size and polarity. Methanol is a common eluent for this step.

The fractions are continuously monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the presence of this compound.

Biotransformation: A Promising Alternative for this compound Production

Given the low natural abundance of this compound, biotransformation has emerged as a significantly more efficient and scalable method for its production. This process utilizes engineered microorganisms to convert a readily available precursor, baicalin, into this compound.

The Biotransformation Pathway

The biotransformation process leverages the metabolic machinery of engineered Escherichia coli to perform a two-step conversion:

-

Hydrolysis of Baicalin to Baicalein: Baicalin, which is abundant in the roots of Scutellaria baicalensis, is first hydrolyzed by the enzyme β-glucuronidase to remove the glucuronic acid moiety, yielding its aglycone, baicalein.

-

Methylation of Baicalein to this compound: The resulting baicalein is then methylated by an O-methyltransferase enzyme to produce this compound.

This biosynthetic approach offers the potential for large-scale, controlled production of this compound, overcoming the limitations of natural extraction.

Quantitative Yield from Biotransformation

Research has demonstrated the feasibility of this biotransformation process, achieving a final titer of 222.7 mg/L of this compound in the fermentation broth[2][3]. This yield is significantly higher than what can be practically obtained from direct extraction of plant materials.

Experimental Protocols

While specific, detailed protocols for the isolation of this compound from natural sources are not extensively documented due to its low abundance, a general workflow can be outlined. The biotransformation protocol, being a more controlled and reproducible process, can be described in greater detail.

General Workflow for Isolation from Desmos chinensis

Caption: General workflow for the isolation of this compound from Desmos chinensis.

Biotransformation of Baicalin to this compound Workflow

Caption: General workflow for the biotransformation of baicalin to this compound.

Signaling Pathways Involving this compound

This compound has been shown to exert neuroprotective effects, in part, by modulating the Nerve Growth Factor (NGF) signaling pathway. The binding of NGF to its receptor, Tropomyosin receptor kinase A (TrkA), initiates a cascade of intracellular signaling events that are crucial for neuronal survival and differentiation. This compound has been observed to enhance the effects of NGF, leading to the phosphorylation and activation of key downstream signaling molecules.

NGF-Mediated Signaling Pathway Enhanced by this compound

References

Unveiling Negletein: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Negletein, a flavonoid of growing interest for its diverse biological activities. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure of this compound

This compound, a polyoxygenated flavone, is chemically known as 5,6-dihydroxy-7-methoxy-2-phenyl-4H-chromen-4-one.[1][2][3] It is a member of the flavonoid family of natural compounds.[2] The molecular formula of this compound is C16H12O5, and its molecular weight is approximately 284.26 g/mol .[2] Synonyms for this compound include 5,6-Dihydroxy-7-methoxyflavone and 7-O-Methylbaicalein.[2][3] The crystal structure of this compound has been reported, providing detailed insights into its three-dimensional conformation.[1]

| Identifier | Value | Source |

| IUPAC Name | 5,6-dihydroxy-7-methoxy-2-phenylchromen-4-one | [2] |

| Molecular Formula | C16H12O5 | [2][3][4] |

| Molecular Weight | 284.26 g/mol | [2] |

| CAS Number | 29550-13-8 | [2] |

| Synonyms | 5,6-Dihydroxy-7-methoxyflavone, 7-O-Methylbaicalein | [2][3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering different strategies for its preparation in a laboratory setting.

Synthesis from Baicalin

A convenient one-pot method for synthesizing this compound starts from baicalin.[5] This approach involves the esterification of baicalin followed by treatment with a reducing agent.[5]

Experimental Protocol:

-

Esterification: Baicalin is catalyzed by concentrated sulfuric acid (H2SO4) in methanol.[5]

-

Reduction: The resulting intermediate is then treated with excess sodium borohydride (NaBH4) to yield this compound.[5]

This method is noted for its efficiency and provides a straightforward route to this compound.[5]

Synthesis from Crysin

Another reported synthesis of this compound begins with crysin, an easily accessible flavone.[6] This convergent synthesis also yields other polyoxygenated flavones like mosloflavone and baicalein.[6] The core of this method involves a bromination/methoxylation procedure followed by a base-induced Wesley-Moser type rearrangement.[6]

Experimental Protocol:

A detailed protocol for a similar demethylation approach to yield a related compound is described, which can be adapted. For the synthesis of this compound from a trimethoxy precursor:

-

A solution of 5,6,7-trimethoxybaicalein (600 mg, 1.9 mmol) in 47% hydrobromic acid (30 ml) and glacial acetic acid (45 ml) is refluxed overnight.[1]

-

The reaction mixture is then poured into ice-water (200 ml).[1]

-

The resulting precipitate is filtered off, washed with water, and recrystallized from ethanol (100 ml) to furnish a pale-yellow precipitate of this compound.[1]

This method resulted in a 74% yield.[1]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound starting from a suitable precursor.

Caption: A generalized workflow for the chemical synthesis of this compound.

Biological Activities and Signaling

While this guide focuses on the chemical aspects of this compound, it is worth noting its emerging biological significance. This compound has been shown to exhibit various biological activities. For instance, derivatives of this compound have been synthesized and investigated as potent anticancer agents for acute myeloid leukemia, acting through the regulation of multiple signaling pathways.[7] However, a specific, well-defined signaling pathway for this compound itself is a subject of ongoing research.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. This compound | C16H12O5 | CID 471719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. PubChemLite - this compound (C16H12O5) [pubchemlite.lcsb.uni.lu]

- 5. A convenient and efficient approach to synthesize this compound from baicalin [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel this compound derivatives as potent anticancer agents for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Negletein and Its Derivatives: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the pharmacological properties of Negletein and its derivatives. It includes quantitative data on its biological activities, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Introduction

This compound, a flavonoid compound, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. Structurally, it is a 5,6-dihydroxy-7-methoxyflavone.[1] This guide delves into the pharmacological profile of this compound and its synthetic derivatives, with a focus on its neuroprotective, anti-inflammatory, and anticancer properties. The information presented herein is intended to serve as a technical resource for professionals engaged in drug discovery and development.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of pharmacological effects, which have been demonstrated in various in vitro and in vivo models. The primary activities of this compound are summarized below.

Neuroprotective Effects

This compound has been identified as a neuroprotective agent that potentiates the action of Nerve Growth Factor (NGF).[2][3][4] While this compound alone does not induce neurite outgrowth in PC12 cells, co-treatment with a low dose of NGF significantly enhances neuritogenesis.[2] This effect is dependent on the Tyrosine Kinase Receptor (Trk), as it is blocked by the Trk inhibitor K252a.[2] Furthermore, this compound has been shown to promote the survival of serum-deprived PC12 cells.[2]

Anti-inflammatory Activity

This compound demonstrates notable anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells, this compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1]

Anticancer Activity

This compound has shown cytotoxic effects against specific cancer cell lines. It induces cytotoxicity in SW480 and DLD-1 colorectal cancer cells.[5] However, its activity against HT-29 colon cancer and HepG2 hepatocellular carcinoma cells is limited.[5]

Antimicrobial and Biofilm Inhibition

This compound has also been reported to inhibit biofilm formation by several common foodborne pathogens, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological activities of this compound and its derivatives.

| Activity | Cell Line | Parameter | Value | Reference |

| Anti-inflammatory | J774A.1 | IC50 (TNF-α inhibition) | 16.4 µM | [1] |

| Anti-inflammatory | J774A.1 | IC50 (IL-1β inhibition) | 10.8 µM | [1] |

| Anticancer | SW480 | IC50 | 29.41 µM | [5] |

| Anticancer | DLD-1 | IC50 | 30.93 µM | [5] |

| Anticancer | HT-29 | IC50 | >40 µM | [5] |

| Anticancer | HepG2 | IC50 | >40 µM | [5] |

| Antimicrobial | S. aureus, B. subtilis, P. aeruginosa, E. coli | Biofilm Inhibition Concentration | 32 µg/ml | [5] |

This compound Derivatives and Structure-Activity Relationship

The development of this compound derivatives has been a key focus of research to enhance its therapeutic potential, particularly in the area of oncology. A series of novel this compound derivatives have been synthesized and evaluated for their anticancer activity.

One notable derivative, compound 8 (FZU-02,006) , which features an N,N-dimethylamino ethoxyl moiety at the C-6 position, has demonstrated significantly enhanced anti-proliferative effects against the human leukemia cell line HL-60.[6] This derivative also exhibits improved aqueous solubility, a critical factor for drug development.[6] The enhanced potency of this derivative suggests that modifications at the C-6 position of the flavone backbone can significantly impact its anticancer activity.

| Compound | Cell Line | Parameter | Value | Reference |

| FZU-02,006 (HCl salt) | - | Aqueous Solubility | >1 mg/ml | [6] |

Further quantitative data on the anti-proliferative activity of a broader range of this compound derivatives is required for a comprehensive structure-activity relationship analysis.

Signaling Pathways

Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are mediated through the enhancement of the NGF signaling cascade. Upon co-administration with NGF, this compound promotes the phosphorylation of key downstream signaling molecules, including Extracellular signal-Regulated Kinases (ERK), Protein Kinase B (Akt), and cAMP Response Element-Binding protein (CREB).[2] This signaling cascade ultimately leads to the upregulation of Growth-Associated Protein 43 (GAP-43) and increased neurite outgrowth.[2]

Anticancer Signaling Pathway (Proposed for FZU-02,006)

The enhanced anti-leukemia potency of the this compound derivative FZU-02,006 is attributed to its ability to regulate multiple signaling pathways in HL-60 cells.[6] The specific pathways modulated by this derivative lead to the induction of apoptosis and inhibition of cell proliferation. Key molecular targets implicated include Proto-Oncogene Proteins c-akt and c-bcl-2.[6]

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

This protocol is adapted from methodologies used to assess the neuroprotective effects of this compound.

Objective: To quantify the effect of this compound and NGF on neurite outgrowth in PC12 cells.

Materials:

-

PC12 cells

-

Collagen type IV-coated plates

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF)

-

This compound

-

Phase-contrast microscope with a camera

-

Image analysis software

Procedure:

-

Cell Seeding: Seed PC12 cells at a density of 1 x 10^4 cells/well in a 24-well plate coated with collagen type IV.

-

Cell Culture: Culture the cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., 1% HS). Treat the cells with the desired concentrations of this compound and/or a low dose of NGF (e.g., 5 ng/mL).[2] Include a vehicle control group.

-

Incubation: Incubate the cells for 48-72 hours.

-

Imaging: Capture images of the cells using a phase-contrast microscope.

-

Quantification: A neurite-bearing cell is defined as a cell with at least one neurite that is equal to or longer than the diameter of the cell body. For each experimental condition, count the number of neurite-bearing cells in at least five random fields of view. The percentage of neurite-bearing cells is calculated as (number of neurite-bearing cells / total number of cells) x 100.

Anti-inflammatory Assay in J774A.1 Macrophages

This protocol is based on methods to evaluate the anti-inflammatory activity of this compound.

Objective: To measure the inhibitory effect of this compound on the production of TNF-α and IL-1β in LPS-stimulated J774A.1 cells.

Materials:

-

J774A.1 macrophage cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α and IL-1β

Procedure:

-

Cell Seeding: Seed J774A.1 cells at a density of 5 x 10^5 cells/well in a 24-well plate.

-

Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group and a group treated with LPS only.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is a standard method for assessing the cytotoxicity of this compound and its derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines (e.g., HL-60).

Materials:

-

Cancer cell line (e.g., HL-60)

-

RPMI-1640 medium

-

FBS

-

Penicillin-Streptomycin solution

-

This compound derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivative in a final volume of 200 µL. Include a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere of 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value from the dose-response curve.

Conclusion

This compound and its derivatives represent a promising class of compounds with multifaceted pharmacological activities. The neuroprotective effects, mediated through the enhancement of NGF signaling, suggest potential applications in neurodegenerative diseases. The anti-inflammatory and anticancer properties further broaden their therapeutic potential. The development of derivatives with improved solubility and enhanced potency, such as FZU-02,006, highlights the value of chemical modification in optimizing the pharmacological profile of this flavone scaffold. Further research is warranted to fully elucidate the structure-activity relationships of this compound derivatives and to explore their efficacy and safety in preclinical and clinical settings. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study of this compelling class of molecules.

References

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel this compound derivatives as potent anticancer agents for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Negletein Derivatives with Improved Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negletein, a flavonoid with promising therapeutic potential, is hindered in its clinical development by poor aqueous solubility. This document provides a detailed protocol for the synthesis of a this compound derivative, FZU-02,006, which incorporates an N,N-dimethylamino ethoxyl moiety at the C-6 position to significantly enhance its solubility.[1][] This modification facilitates its formulation for in vitro and in vivo studies. Additionally, this document outlines the key signaling pathways modulated by this compound and its derivatives, providing a basis for further pharmacological investigation.

Introduction to this compound and its Solubility Challenges

This compound (5,6-dihydroxy-7-methoxy-2-phenylchromen-4-one) is a naturally occurring flavone found in plants such as Scutellaria baicalensis.[1] Like many flavonoids, this compound exhibits a range of biological activities, including neuroprotective and anti-inflammatory effects.[] However, its therapeutic development is hampered by poor pharmaceutical properties, most notably low aqueous solubility, which limits its bioavailability and formulation options. The parent compounds of many flavonoids, such as baicalein, demonstrate very low solubility in aqueous solutions, a challenge that is shared by this compound.[3][4][5] To address this limitation, derivatization strategies are employed to improve the physicochemical properties of the core molecule.

Data Presentation: Solubility of this compound and its Derivatives

The introduction of a basic amino group, which can be protonated to form a more soluble salt, is a common and effective strategy to increase the aqueous solubility of poorly soluble compounds. The data below summarizes the reported solubility of the parent flavonoid baicalein and the improved solubility of the this compound derivative FZU-02,006.

| Compound | Structure | Modification | Aqueous Solubility | Reference |

| Baicalein | 5,6,7-trihydroxyflavone | Parent Flavonoid | ~0.09 mg/mL in PBS (pH 7.2) | --INVALID-LINK-- |

| FZU-02,006 | 6-(2-(dimethylamino)ethoxy)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one | N,N-dimethylamino ethoxyl at C-6 | > 1 mg/mL (as HCl salt) | --INVALID-LINK-- |

Experimental Protocols

This section provides a detailed, plausible protocol for the synthesis of the this compound derivative FZU-02,006. The synthesis is a multi-step process starting from a commercially available precursor, 6-hydroxyflavone.

Synthesis of 6-(2-(dimethylamino)ethoxy)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one (FZU-02,006)

This protocol is based on established synthetic methodologies for flavone modification, including the Williamson ether synthesis for the introduction of the aminoalkoxy side chain.

Materials and Reagents:

-

6-hydroxyflavone

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1M in diethyl ether

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis Workflow:

Caption: Synthetic workflow for FZU-02,006.

Step-by-Step Procedure:

-

Preparation of the Alkoxide:

-

To a solution of 6-hydroxyflavone (1.0 eq) in anhydrous DMF (10 mL/mmol of flavone) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

-

Williamson Ether Synthesis:

-

To the stirred suspension, add 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH solvent system). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL/mmol of flavone) and extract with ethyl acetate (3 x 20 mL/mmol of flavone).

-

Combine the organic layers, wash with brine (2 x 20 mL/mmol of flavone), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute with a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing the methanol concentration to 5-10%).

-

Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the purified 6-(2-(dimethylamino)ethoxy)flavone as a free base.

-

-

Salt Formation (for enhanced aqueous solubility):

-

Dissolve the purified free base in a minimal amount of a suitable solvent mixture, such as DCM/MeOH (10:1).

-

Cool the solution to 0 °C and add a 1M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain FZU-02,006 as its hydrochloride salt.

-

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways Modulated by this compound and its Derivatives

This compound and its derivatives have been shown to modulate multiple signaling pathways, which are central to their observed biological activities, including anticancer and neuroprotective effects.

Anticancer Signaling Pathway

The anticancer effects of the this compound derivative FZU-02,006 in acute myeloid leukemia are associated with the regulation of key survival and apoptosis pathways, including the PI3K/Akt and Bcl-2 signaling cascades.[1] Inhibition of the PI3K/Akt pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells.

Caption: Anticancer signaling of FZU-02,006.

Neuroprotective Signaling Pathway

This compound has been shown to enhance the action of nerve growth factor (NGF) and promote neurite outgrowth. This neuroprotective effect is mediated through the activation of the Trk receptor and its downstream signaling cascades, including the ERK/CREB pathway.

Caption: Neuroprotective signaling of this compound.

Conclusion

The derivatization of this compound, specifically through the introduction of an N,N-dimethylamino ethoxyl group at the C-6 position, presents a viable strategy to overcome its inherent low aqueous solubility. The provided protocol offers a detailed methodology for the synthesis of this more soluble derivative, FZU-02,006, enabling its further investigation as a potential therapeutic agent. The elucidation of its effects on key signaling pathways provides a foundation for understanding its mechanism of action in cancer and neuroprotection.

References

- 1. Discovery of novel this compound derivatives as potent anticancer agents for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Researchers: A Step-by-Step Guide for Obtaining Negletein from Scutellaria baicalensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Negletein, also known as 7-O-methylbaicalein, is a flavone that has garnered interest for its potential therapeutic properties. While its parent compound, baicalein, is a major bioactive constituent of the medicinal plant Scutellaria baicalensis (Baikal skullcap), this compound itself is not found in significant quantities in the plant. Therefore, the most effective method for obtaining this compound is a two-stage process. This involves the initial extraction and purification of baicalein from Scutellaria baicalensis, followed by the targeted synthesis of this compound from the purified baicalein.

This document provides a comprehensive guide, including detailed protocols for both the extraction of baicalein and its subsequent conversion to this compound. Additionally, it summarizes the key signaling pathways modulated by baicalein, which are anticipated to be relevant for this compound due to their structural similarity.

Part 1: Extraction and Purification of Baicalein from Scutellaria baicalensis

Baicalein is a flavonoid aglycone, meaning it is the non-sugar part of the flavonoid glycoside baicalin. The extraction process can either target the direct extraction of baicalein or involve the extraction of baicalin followed by hydrolysis to yield baicalein. The following protocol focuses on obtaining a total flavonoid aglycone extract enriched in baicalein.

Experimental Protocol: Total Flavonoid Aglycone Extraction

This protocol is adapted from methods that utilize the plant's endogenous enzymes for the hydrolysis of flavonoid glycosides.

1. Materials and Reagents:

-

Dried roots of Scutellaria baicalensis

-

Deionized water

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Grinder or mill

-

Beakers and flasks

-

Stirring apparatus

-

pH meter

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Centrifuge

-

Drying oven

2. Procedure:

-

Step 1: Preparation of Plant Material

-

Grind the dried roots of Scutellaria baicalensis into a coarse powder (approximately 10-mesh).

-

-

Step 2: Low-Temperature Aqueous Extraction

-

Suspend the powdered root material in deionized water at a solid-to-liquid ratio of 1:15 (w/v) (e.g., 100 g of powder in 1.5 L of water).

-

Adjust the pH of the suspension to approximately 8.0 using NaOH.

-

Stir the mixture at a low temperature (around 20°C) for 1-2 hours. This step extracts the flavonoid glycosides and the endogenous enzyme baicalinase in a state of inhibited activity.

-

-

Step 3: Enzymatic Hydrolysis

-

Filter the extract to remove the solid plant material.

-

Adjust the pH of the filtrate to 7.0.

-

Heat the filtrate to 60°C and maintain this temperature for 10-12 hours with gentle stirring. This temperature reactivates the baicalinase, which then hydrolyzes the flavonoid glycosides (like baicalin) into their respective aglycones (like baicalein).

-

As the aglycones are less soluble in water, a precipitate will form.

-

-

Step 4: Collection and Washing of the Precipitate

-

Allow the mixture to cool, then collect the precipitate by filtration or centrifugation.

-

Wash the precipitate with deionized water to remove any remaining water-soluble impurities.

-

-

Step 5: Drying

-

Dry the washed precipitate in an oven at a temperature below 70°C to obtain the total flavonoid aglycone extract, which will be rich in baicalein.

-

Data Presentation: Comparison of Extraction and Purification Methods for Flavonoids from Scutellaria baicalensis

The following table summarizes quantitative data from various studies on the extraction and purification of key flavonoids from Scutellaria baicalensis.

| Method | Target Compound(s) | Solvent System | Key Parameters | Yield/Purity | Reference |

| Enzymatic Hydrolysis | Baicalein & Total Aglycones | Water | pH ~8 (extraction), pH 7 (hydrolysis), 60°C | Baicalein content >80% | CN103356740B |

| High-Speed Counter-Current Chromatography (HSCCC) | Baicalein, Wogonin, Oroxylin A | n-hexane-ethyl acetate-n-butanol-water (1:1:8:10, v/v/v/v) | Stepwise flow-rate increase | Baicalein: 95.7% purity, 92.7% recovery; Wogonin: 98.5% purity, 91.6% recovery; Oroxylin A: 93.2% purity, 92.5% recovery | [1] |

| Pressurized Liquid Extraction (PLE) | Baicalein | Methanol | High temperature and pressure | Comparable to Soxhlet extraction | [2] |

| Supercritical Fluid Extraction (SFE) | Baicalin, Baicalein, Wogonin | Supercritical CO2–methanol–water (20:2.1:0.9) | 50°C, 200 bar | High yields in shorter time than ultrasonic or percolation extraction | [2] |

Part 2: Synthesis of this compound (7-O-Methylbaicalein) from Baicalein

Once baicalein has been extracted and purified, this compound can be synthesized. A biological synthesis approach using microbial enzymes offers a high degree of regioselectivity.

Experimental Protocol: Biological Synthesis of this compound

This protocol is based on the use of Escherichia coli engineered to express an O-methyltransferase (OMT) that specifically methylates the 7-hydroxyl group of baicalein.

1. Materials and Reagents:

-

Purified baicalein

-

Escherichia coli strain expressing a suitable O-methyltransferase (e.g., ROMT-15)

-

Bacterial growth medium (e.g., LB broth)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

S-adenosyl methionine (SAM) as a methyl group donor (can be supplemented or produced endogenously by the host)

-

Bioreactor or shake flasks

-

Centrifuge

-

Cell lysis buffer and sonicator

-

Ethyl acetate

-

Rotary evaporator

-

HPLC system for purification and analysis

2. Procedure:

-

Step 1: Culture of Engineered E. coli

-

Inoculate a starter culture of the engineered E. coli strain in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the starter culture to inoculate a larger volume of production medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

-

-

Step 2: Induction of Enzyme Expression

-

Induce the expression of the O-methyltransferase by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to allow for proper protein folding.

-

-

Step 3: Biotransformation

-

Harvest the cells by centrifugation.

-

Resuspend the cells in a reaction buffer.

-

Add the purified baicalein (e.g., to a final concentration of 200 µM) to the cell suspension.

-

If necessary, supplement with SAM.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking for 24-48 hours.

-

-

Step 4: Extraction of this compound

-

After the biotransformation is complete, lyse the E. coli cells using sonication.

-

Extract the lysate with an equal volume of ethyl acetate.

-

Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude product.

-

-

Step 5: Purification of this compound

-

Purify the crude product using a suitable chromatographic method, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

-

Data Presentation: Synthesis of Baicalein Derivatives

| Method | Starting Material | Product | Key Reagents/Enzymes | Yield/Conversion | Reference |

| Biological Synthesis | Baicalein (200 µM) | 7-O-methyl baicalein (this compound) | E. coli expressing ROMT-15 | - | Biological Synthesis of Baicalein Derivatives Using Escherichia coli |

| Biological Synthesis | Baicalein (200 µM) | Oroxylin A (6-O-methyl baicalein) | E. coli expressing POMT-9 | 177 µM (approx. 88.5% conversion) | Biological Synthesis of Baicalein Derivatives Using Escherichia coli |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound production.

Signaling Pathways Modulated by Baicalein

Given the structural similarity, this compound is likely to modulate signaling pathways similar to its precursor, baicalein. Baicalein is known to exert its anticancer effects by influencing several key cellular signaling cascades.

Caption: Key signaling pathways modulated by baicalein.

References

Application of Negletein in Neurite Outgrowth Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Negletein, a flavonoid, has emerged as a molecule of interest in the field of neurobiology for its potential role in promoting neuronal health. While this compound itself does not initiate the growth of new neurites from neuronal cells, it has been demonstrated to significantly enhance the neuritogenic effects of nerve growth factor (NGF).[1][2] This synergistic activity suggests that this compound may be a valuable tool in studying the mechanisms of neurite outgrowth and a potential therapeutic agent for neurodegenerative diseases. These application notes provide detailed protocols for utilizing this compound in neurite outgrowth assays with PC12 cells, a well-established model for studying neuronal differentiation.

Mechanism of Action

This compound's enhancement of NGF-induced neurite outgrowth is dependent on the activation of the tyrosine kinase receptor (Trk).[1][2] The binding of NGF to its TrkA receptor initiates a signaling cascade that is potentiated by the presence of this compound. This potentiation leads to the enhanced phosphorylation of key downstream signaling molecules, including extracellular signal-regulated kinases (ERKs) and protein kinase B (Akt).[1][2] The activation of these pathways culminates in the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal differentiation and survival.[1][2] Furthermore, the co-treatment of this compound and NGF has been shown to upregulate the expression of growth-associated protein-43 (GAP-43), a key protein involved in neurite formation and regeneration.[1]

Data Presentation

The following table summarizes the quantitative data from studies on the effect of this compound on NGF-induced neurite outgrowth in PC12 cells. It is important to note that the available literature primarily focuses on a single effective concentration of this compound. Further dose-response studies are recommended to fully characterize its therapeutic window and efficacy.

| Compound/Treatment | Cell Line | Concentration | Observation | Reference |

| This compound alone | PC12 | 10 µM | No significant induction of neurite outgrowth. | [1][2] |

| Nerve Growth Factor (NGF) | PC12 | 5 ng/mL | Induces a baseline level of neurite outgrowth. | [1][2] |

| This compound + NGF | PC12 | 10 µM + 5 ng/mL | Significant enhancement of neurite outgrowth compared to NGF alone. | [1][2] |

| This compound (serum-deprived) | PC12 | Nanomolar range | Sufficient to mediate cell survival for up to 72 hours. | [1] |

Experimental Protocols

Protocol 1: PC12 Cell Neurite Outgrowth Assay with this compound and NGF Co-treatment

This protocol details the steps for assessing the synergistic effect of this compound and NGF on neurite outgrowth in PC12 cells.

Materials:

-

PC12 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)

-

Low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum)

-

This compound

-

Nerve Growth Factor (NGF)

-

Collagen type IV-coated culture plates (e.g., 24-well plates)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for cell fixation

-

Microscope with imaging capabilities

-

Image analysis software for neurite length measurement

Procedure:

-

Cell Culture and Plating:

-

Culture PC12 cells in complete culture medium in a humidified incubator at 37°C with 5% CO2.

-

For the assay, detach cells and plate them onto collagen type IV-coated 24-well plates at a density of 1 x 10^4 cells per well in complete culture medium.

-

Allow the cells to adhere for 24 hours.

-

-

Preparation of Stock Solutions:

-

This compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

NGF Stock (5 µg/mL): Reconstitute NGF in sterile PBS containing 0.1% bovine serum albumin (BSA) to a final concentration of 5 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Treatment:

-

After 24 hours of cell adhesion, gently aspirate the complete culture medium.

-

Wash the cells once with sterile PBS.

-

Add low-serum differentiation medium to each well.

-

Prepare the following treatment groups in the differentiation medium:

-

Control: Differentiation medium with vehicle (DMSO) only.

-

This compound only: 10 µM this compound.

-

NGF only: 5 ng/mL NGF.

-

This compound + NGF: 10 µM this compound and 5 ng/mL NGF.

-

-

Incubate the cells for 48-72 hours.

-

-

Cell Fixation and Imaging:

-

After the incubation period, gently aspirate the medium.

-

Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Capture images of the cells using a phase-contrast or fluorescence microscope.

-

-

Quantification of Neurite Outgrowth:

-

Measure the length of the longest neurite for at least 50 individual cells per treatment group using image analysis software.

-

Alternatively, the percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) can be determined.

-

Calculate the average neurite length and standard deviation for each group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

-

Visualizations

Caption: Signaling pathway of this compound-enhanced NGF-induced neurite outgrowth.

Caption: Experimental workflow for the neurite outgrowth assay.

References

Application Notes & Protocols: In Vivo Experimental Design for Testing Negletein Anticancer Efficacy

Introduction Negletein, a novel flavonoid compound derived from Baicalin, has demonstrated significant potential as an anticancer agent.[1] In vitro studies have shown that this compound derivatives can induce apoptosis and inhibit the proliferation of acute myeloid leukemia (AML) cells, specifically the HL-60 cell line.[1] The proposed mechanism involves the regulation of multiple signaling pathways, including the downregulation of key survival proteins like Akt and Bcl-2.[1] While promising, these in vitro results require validation in a living organism to assess the compound's true therapeutic potential, including its efficacy, safety, and pharmacokinetic profile.[2][3]

This document provides a comprehensive set of protocols for the in vivo evaluation of this compound's anticancer efficacy. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. The experimental design encompasses initial toxicity and pharmacokinetic studies, followed by robust efficacy trials in a xenograft mouse model, and concluding with mechanistic analyses of tumor tissues.

Hypothesized Signaling Pathway of this compound

Based on initial in vitro data, this compound is thought to exert its anticancer effects by inhibiting pro-survival signaling pathways, ultimately leading to programmed cell death (apoptosis). The diagram below illustrates the hypothesized mechanism where this compound downregulates the PI3K/Akt pathway, leading to decreased levels of the anti-apoptotic protein Bcl-2 and subsequent activation of caspases.

Caption: Hypothesized this compound signaling pathway leading to apoptosis.

Overall Experimental Workflow